molecular formula C21H22ClNO4S B12144370 2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-

2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Cat. No.: B12144370
M. Wt: 419.9 g/mol
InChI Key: UCTIGZCRCMRPEM-YFHOEESVSA-N
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Description

2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound with a unique structure that includes a propenamide backbone, chlorophenyl, methoxyphenyl, and tetrahydrothienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core propenamide structure, followed by the introduction of the chlorophenyl, methoxyphenyl, and tetrahydrothienyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, organometallic reagents, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diacetone acrylamide: Known for its use in polymer chemistry and as a crosslinking agent.

    N-(3,4-dihydroxyphenyl)ethyl methacrylamide: Studied for its biological activity and potential therapeutic applications.

Uniqueness

2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22ClNO4S

Molecular Weight

419.9 g/mol

IUPAC Name

(Z)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C21H22ClNO4S/c1-27-20-8-5-16(6-9-20)7-10-21(24)23(19-11-12-28(25,26)15-19)14-17-3-2-4-18(22)13-17/h2-10,13,19H,11-12,14-15H2,1H3/b10-7-

InChI Key

UCTIGZCRCMRPEM-YFHOEESVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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